molecular formula C11H12ClNO3 B2618871 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate CAS No. 1797945-56-2

3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate

Cat. No. B2618871
CAS RN: 1797945-56-2
M. Wt: 241.67
InChI Key: IMINQTHJEMBPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been studied for its potential use as an anti-inflammatory and anti-tumor agent. Additionally, this compound has been used as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also have an effect on the expression of certain genes involved in tumor growth and development.
Biochemical and Physiological Effects:
3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential antimicrobial activity. Additionally, this compound has been found to have an effect on the activity of certain enzymes involved in the metabolic process.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying their role in various biological processes. However, one limitation is that the compound may have off-target effects, making it difficult to determine the specific mechanism of action.

Future Directions

There are several future directions for the study of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases. Another direction for future research is the investigation of the potential toxic effects of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate can be achieved through the reaction of 2-chloropyridine-3-carboxylic acid with 3-oxopentan-2-yl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the target compound with a yield of around 70%.

properties

IUPAC Name

3-oxopentan-2-yl 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-9(14)7(2)16-11(15)8-5-4-6-13-10(8)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINQTHJEMBPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)OC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopentan-2-yl 2-chloropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.